molecular formula C8H15BrO B8583351 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL

Cat. No.: B8583351
M. Wt: 207.11 g/mol
InChI Key: MPAIFPAUJJNGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyl group and a bromoethyl group

Preparation Methods

The synthesis of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL can be compared with other similar compounds such as:

    1-(2-Chloroethyl)cyclohexanol: Similar in structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)cyclohexanol: Contains an iodoethyl group, which can lead to different reactivity and applications.

    1-(2-Bromoethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(2-bromoethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2

InChI Key

MPAIFPAUJJNGIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of lithium bromide (70 g) and 1-(2-p-toluenesulphonyloxyethyl)cyclohexanol (16.4 g) in acetone (350 ml) was heated under reflux for 1 hour. The cooled reaction mixture was partially concentrated in vacuo and then partitioned between ether (300 ml) and water. The ether phase was washed with water and brine, dried and concentrated in vacuo to give 1-(2-bromoethyl)cyclohexanol [H; n=1, R1 +R2 =--(CH2)5 --] as an oil.
Quantity
70 g
Type
reactant
Reaction Step One
Name
1-(2-p-toluenesulphonyloxyethyl)cyclohexanol
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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